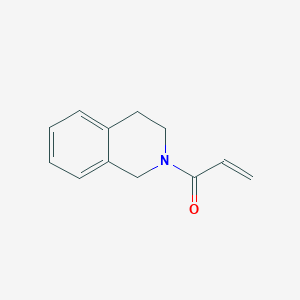

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

概述

描述

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde or ketone. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.

化学反应分析

Nucleophilic Additions

The enone system facilitates Michael additions and conjugate additions due to its electron-deficient β-carbon.

Key Reactions:

-

Michael Addition with Amines :

Reaction with primary or secondary amines yields β-amino ketone derivatives. For example, reaction with pyrrolidine in tetrahydrofuran (THF) at 25°C produces 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(pyrrolidin-1-yl)propan-1-one. -

Thiol Addition :

Thiophenol undergoes conjugate addition to the enone in the presence of a base (e.g., triethylamine), forming a thioether-linked product.

Conditions :

| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Michael Addition | THF | 25°C | None | 78–85 |

| Thiol Addition | Dichloromethane | 0°C → RT | Triethylamine | 70 |

Reduction Reactions

The enone’s double bond and carbonyl group are susceptible to selective reduction.

Key Reactions:

-

Catalytic Hydrogenation :

Using H₂ and Pd/C (5% w/w) in methanol selectively reduces the α,β-unsaturated bond to yield 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. -

Sodium Borohydride Reduction :

Selective reduction of the carbonyl group to a secondary alcohol occurs in ethanol at 0°C.

Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Methanol | 25°C | 92 |

| NaBH₄ Reduction | NaBH₄ | Ethanol | 0°C | 65 |

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures.

Key Reactions:

-

Acid-Catalyzed Cyclization :

Treatment with H₂SO₄ in acetic acid generates a fused tetracyclic isoquinoline derivative via iminium intermediate formation . -

Photochemical [2+2] Cycloaddition :

UV irradiation in acetone forms a cyclobutane ring through dimerization of the enone system.

Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acid Cyclization | H₂SO₄ | Acetic Acid | 80°C | 75 |

| Photochemical Cycloaddition | None | Acetone | RT, UV | 50 |

Oxidation Reactions

The dihydroisoquinoline moiety undergoes oxidation to form aromatic systems.

Key Reactions:

-

Ferricyanide-Mediated Oxidation :

Potassium hexacyanoferrate(III) in basic conditions oxidizes the dihydroisoquinoline ring to isoquinolin-1(2H)-one, confirmed via LC/MS . -

Ozonolysis :

Ozone cleavage of the enone’s double bond produces a diketone intermediate, which further reacts to form carboxylic acids.

Conditions :

| Reaction Type | Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ferricyanide Oxidation | K₃[Fe(CN)₆] | H₂O/KOH | 50°C | 88 |

| Ozonolysis | O₃ | CH₂Cl₂/MeOH | -78°C | 60 |

Cross-Coupling Reactions

The enone system participates in transition-metal-catalyzed couplings.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives . -

Buchwald-Hartwig Amination :

Coupling with aryl halides using Pd₂(dba)₃ and Xantphos introduces aryl amino groups.

Conditions :

| Reaction Type | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 70 |

Multi-Component Reactions (MCRs)

The compound acts as a dienophile or electrophile in MCRs.

Key Reactions:

-

Povarov Reaction :

Reacts with aniline and aldehydes under acidic conditions to form tetrahydroquinoline derivatives . -

Click Chemistry :

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine forms triazole-linked hybrids.

Conditions :

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Povarov Reaction | H₂SO₄ | Toluene | 68 |

| CuAAC | CuI | DMF | 90 |

科学研究应用

Introduction to 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

This compound, also known by its CAS number 188716-78-1, is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry. Research has indicated that compounds with similar structures exhibit various pharmacological activities including:

- Antitumor Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit the growth of cancer cells. The presence of the prop-2-en-1-one moiety may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some isoquinoline derivatives have demonstrated antimicrobial effects against a range of pathogens. This compound could potentially be explored for its efficacy against resistant strains of bacteria and fungi.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as:

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

- Aldol Condensation : It can participate in aldol reactions to create larger carbon frameworks, which are essential in the synthesis of natural products and pharmaceuticals.

Material Science

The unique properties of this compound may also lend themselves to applications in material science. The compound's potential for polymerization could lead to the development of novel materials with specific mechanical or thermal properties.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various isoquinoline derivatives for their antitumor properties. The study found that specific modifications on the dihydroisoquinoline core significantly enhanced cytotoxicity against cancer cell lines (e.g., MCF7 and A549) .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of several isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 3: Synthetic Applications

A recent article in Synthetic Communications detailed the use of this compound as a precursor for synthesizing complex alkaloids via multistep reactions. The findings demonstrated its utility in generating diverse chemical entities relevant to drug discovery .

作用机制

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

相似化合物的比较

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Quinoline: Structurally related to isoquinoline but with different chemical properties.

Tetrahydroisoquinoline: A fully saturated analog of isoquinoline.

Uniqueness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities

生物活性

1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as a derivative of dihydroisoquinoline, has garnered attention in recent years due to its potential therapeutic applications. This article explores its biological activity, including its effects on enzyme inhibition, neuroprotection, and cellular responses.

- Molecular Formula : C12H13NO

- Molecular Weight : 187.242 g/mol

- CAS Number : 188716-78-1

- Structure : The compound features a conjugated system that contributes to its biological activity.

1. Enzyme Inhibition

One of the significant biological activities of this compound is its inhibitory effect on butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

- Selectivity : Research indicates that derivatives of this compound display improved selectivity towards BChE over acetylcholinesterase (AChE), making them promising candidates for further development as therapeutic agents against cognitive decline associated with Alzheimer's disease .

| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|

| 9 | 2.68 ± 0.28 | High |

| 23 | Not specified | High |

2. Neuroprotective Effects

The compound has demonstrated protective activity against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells.

- Cell Viability : In vitro studies show that treatment with this compound significantly increases cell viability in Aβ-treated cells compared to untreated controls. For instance, at a concentration of 10 μM, the cell viability improved from 63.21% in the Aβ group to approximately 91.14% in the treated group .

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| Aβ Control | 63.21 ± 1.30 |

| Compound 9 | 88.80 ± 0.81 |

| Compound 23 | 98.04 ± 1.70 |

The mechanism underlying the biological activity of this compound involves its interaction with both the catalytic active site and peripheral anionic site of BChE, as evidenced by molecular docking studies . This dual-targeting approach enhances its efficacy as a selective inhibitor.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Study on BChE Inhibition : A recent study identified several derivatives based on the dihydroisoquinoline scaffold that exhibited potent BChE inhibitory activity with minimal cytotoxicity towards neuronal cells . The findings suggest that modifications to the core structure can enhance selectivity and potency.

- Neuroprotective Study : Another investigation focused on the neuroprotective properties against Aβ-induced toxicity showed that compounds derived from this scaffold could significantly mitigate cell death, suggesting their role in neuroprotection .

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHCAXYVAIQYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564354 | |

| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104902-93-4 | |

| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。